molecular formula C15H20BNO5 B1420488 (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid CAS No. 1150114-74-1

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1420488
M. Wt: 305.14 g/mol
InChI Key: IXWDVUCXVFXXEN-UHFFFAOYSA-N
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Description

“(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1150114-74-1 . It has a molecular weight of 305.14 and its IUPAC name is 4- { [3- (ethoxycarbonyl)-1-piperidinyl]carbonyl}phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of various heterocyclic compounds, like hexahydroindeno[1,2-d]azepine and piperidinethiocarbonate derivatives, which are important for pharmaceutical research (Kimura & Morosawa, 1979); (Hirai & Sugimoto, 1977).

  • Chiral Synthesis : It is used in chiral synthesis processes, such as the production of protected 2-substituted 4-oxo-piperidine derivatives, highlighting its utility in creating enantiomerically pure compounds (Lau et al., 2002).

  • Metal-Free Coupling : The compound is involved in metal-free coupling techniques, which are significant in creating a range of functionalized sp(2)-sp(3) linked bicyclic building blocks, an important process in drug development (Allwood et al., 2014).

Medicinal Chemistry Applications

  • Anticonvulsant Activity : Derivatives of the compound have shown potential in anticonvulsant activity, indicating its relevance in the development of new therapeutic agents (Brouillette & Grunewald, 1984).

  • Cancer Research : A specific boronic acid-based molecule related to this compound has been investigated for its anticancer potential, demonstrating promising activity in various cell lines (Zagade et al., 2020).

Materials Science Applications

  • Optical Modulation : Phenyl boronic acids, closely related to the compound , have been used to modulate the optical properties of carbon nanotubes, which is crucial in the development of advanced materials and sensors (Mu et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Future Directions

The future directions for this compound would depend on its specific applications. Boronic acids and their derivatives have been widely used in medicinal chemistry and materials science, suggesting potential future research directions .

properties

IUPAC Name

[4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDVUCXVFXXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674864
Record name {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

CAS RN

1150114-74-1
Record name {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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